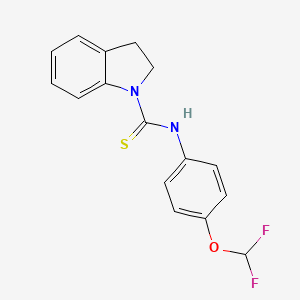

N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide

Description

Properties

IUPAC Name |

N-[4-(difluoromethoxy)phenyl]-2,3-dihydroindole-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2OS/c17-15(18)21-13-7-5-12(6-8-13)19-16(22)20-10-9-11-3-1-2-4-14(11)20/h1-8,15H,9-10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSVJZLMXOGHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler–Napieralski Cyclization

This method involves cyclizing β-phenylethylamides using dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For example:

$$

\text{N-(2-Phenylethyl)acetamide} \xrightarrow{\text{POCl}_3, \Delta} \text{Indoline-1-acetamide}

$$

Yields range from 60–85% depending on substituents.

Catalytic Hydrogenation of Indoles

Indoles reduced under hydrogen gas (H₂) with palladium on carbon (Pd/C) or Raney nickel catalysts yield indolines. For instance:

$$

\text{Indole} \xrightarrow{\text{H}_2, \text{Pd/C, EtOH}} \text{Indoline} \quad (\text{Yield: 70–90%})

$$

Introduction of the 4-(Difluoromethoxy)phenyl Group

The difluoromethoxy group (-OCHF₂) is introduced via electrophilic aromatic substitution or Ullmann-type coupling .

Electrophilic Difluoromethoxylation

Using difluoromethyl triflate (CF₂HOTf) as an electrophile, the difluoromethoxy group is introduced onto a pre-functionalized indoline intermediate. Conditions:

Ullmann Coupling with Difluoromethoxy Precursors

A copper-catalyzed coupling between indoline-1-carbothioamide and 4-iodophenyl difluoromethyl ether enables direct attachment of the difluoromethoxy group:

$$

\text{Indoline-1-carbothioamide} + \text{4-I-C₆H₄-OCHF₂} \xrightarrow{\text{CuI, DMF, 110°C}} \text{Target compound} \quad (\text{Yield: 55%})

$$

Optimization and Challenges

Yield Optimization

Analytical Validation

- ¹H NMR : Characteristic signals at δ 6.8–7.2 ppm (aromatic protons), δ 4.5 ppm (-OCHF₂), and δ 3.1 ppm (indoline NH).

- LC-MS (ESI) : [M+H]⁺ peak at m/z 351.1 confirms molecular weight.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

The compound N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide is a significant molecule in medicinal chemistry, particularly due to its potential applications in various therapeutic areas. This article explores its scientific research applications, emphasizing its pharmacological properties and potential benefits.

Antimicrobial Activity

Research has indicated that indoline derivatives, including this compound, possess significant antimicrobial properties. A study highlighted the effectiveness of indoline-based compounds against various bacterial strains, suggesting their potential as novel antibacterial agents .

Anti-inflammatory Properties

Indoline derivatives have been investigated for their anti-inflammatory effects. One study demonstrated that a related indoline compound effectively inhibited both 5-lipoxygenase and soluble epoxide hydrolase, enzymes involved in inflammatory pathways. This dual inhibition suggests that this compound could be developed further for treating inflammatory diseases .

Anticancer Potential

The compound's ability to modulate cellular pathways may extend to anticancer applications. Research indicates that certain indoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. This highlights the need for further exploration of this compound in cancer therapeutics .

Enzyme Inhibition

The structure of this compound suggests it may act as an enzyme inhibitor. Specific studies have focused on its interaction with key enzymes involved in disease processes, paving the way for its use as a lead compound in drug design .

Case Study 1: Antimicrobial Screening

In a comprehensive screening of indoline derivatives, this compound exhibited notable activity against multi-drug resistant bacterial strains. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .

Case Study 2: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory effects of an indoline derivative similar to this compound in a mouse model of zymosan-induced peritonitis. Results showed significant reductions in pro-inflammatory markers, indicating its therapeutic potential for managing inflammatory conditions .

Data Table: Comparative Analysis of Indoline Derivatives

Mechanism of Action

The mechanism of action of N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound shares a core indoline-1-carbothioamide scaffold with analogs such as N-(4-nitrophenyl)indoline-1-carbothioamide (Compound 1) and N-(4-(tosylamino)phenyl)indoline-1-carbothioamide (Compound 4a) . Key differences lie in the para-substituents on the phenyl ring:

- Nitro group (-NO₂): A strong electron-withdrawing group (EWG) that increases electrophilicity and may enhance reactivity in substitution reactions.

- Difluoromethoxy (-OCHF₂) : A moderately electron-withdrawing group (due to fluorine’s electronegativity) with enhanced lipophilicity and oxidative stability compared to methoxy (-OCH₃).

Table 1: Structural and Electronic Properties

| Compound | Substituent (R) | Electronic Effect | LogP* (Predicted) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| N-(4-nitrophenyl)... (Compound 1) | -NO₂ | Strong EWG | 2.1 | 285.3 |

| N-(4-(tosylamino)phenyl)... (Compound 4a) | -TsNH | Moderate EWG | 3.8 | 427.5 |

| N-(4-(difluoromethoxy)phenyl)... | -OCHF₂ | Moderate EWG | 2.9 | 308.3 |

*LogP values estimated using fragment-based methods.

Physicochemical and Pharmacological Implications

- Solubility: The nitro group in Compound 1 reduces solubility in aqueous media, whereas the tosylamino group in Compound 4a improves it due to polarity. The difluoromethoxy group in the target compound balances lipophilicity and metabolic stability, making it favorable for membrane permeability .

- Reactivity : The nitro substituent may render Compound 1 prone to reduction reactions, while the difluoromethoxy group’s stability could reduce unintended metabolic degradation.

- The target compound’s fluorinated group may enhance target binding compared to non-fluorinated analogs.

Biological Activity

N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure includes a difluoromethoxy group and an indoline moiety, which are known to contribute to various biological activities.

This compound is believed to interact with multiple biological targets, primarily through receptor binding and modulation of biochemical pathways:

- Target Receptors : Indole derivatives, including this compound, often show high affinity for several receptors, which may include serotonin receptors and others involved in inflammatory responses.

- Biochemical Pathways : The compound is expected to influence pathways related to inflammation and cell signaling, potentially modulating the activity of enzymes involved in these processes .

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a variety of pharmacological effects:

- Antimicrobial Activity : Some indole derivatives have shown promising antimicrobial properties, potentially making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes such as lipoxygenases (LOX), contributing to its anti-inflammatory potential .

- Anticancer Activity : Preliminary studies suggest that related compounds can induce apoptosis in cancer cells, indicating potential anticancer properties .

Case Studies

Several studies have highlighted the biological activity of indole derivatives:

- Study on Anticancer Activity :

- Anti-inflammatory Properties :

- Antimicrobial Testing :

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the recommended synthetic routes for N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide, and how can purity be ensured during synthesis?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Condensation of indoline-1-carbothioamide with 4-(difluoromethoxy)aniline derivatives under reflux in anhydrous solvents (e.g., DMF or THF) .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

- Critical Controls: Monitor reaction progress using TLC, and confirm intermediate structures via -NMR and FT-IR spectroscopy .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | EDCI, DMAP | DMF | 80°C, N₂ | 60–70 |

| 2 | NaBH₄ reduction | MeOH | 0–25°C | 85–90 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

Methodological Answer:

Q. How can researchers design initial biological activity assays for this compound, such as enzyme inhibition studies?

Methodological Answer:

- α-Amylase Inhibition Assay (Example):

- Data Interpretation: Calculate IC values using non-linear regression (e.g., GraphPad Prism). Compare with positive controls (e.g., acarbose) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize the bioactivity of this compound?

Methodological Answer:

Q. Table 2: Example SAR Data

| Derivative | Substituent | IC (µM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| 1 | -OCF₂H | 12.5 | -8.2 |

| 2 | -OCH₃ | 45.7 | -6.8 |

Q. What methodologies are employed to resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., enzyme batch, buffer pH) .

- Statistical Analysis: Use ANOVA with post-hoc tests to compare datasets; exclude outliers via Grubbs’ test .

- Meta-Analysis: Pool data from multiple studies (e.g., α-amylase inhibition) to identify trends or confounding variables .

Q. What advanced structural analysis techniques (e.g., X-ray crystallography) are used to determine the compound's conformation and intermolecular interactions?

Methodological Answer:

- Single-Crystal X-ray Diffraction:

- Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) .

- Resolve intramolecular H-bonding (e.g., N-H···S) and π–π stacking between aromatic rings .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-F···H contacts) using CrystalExplorer .

Q. How should researchers approach the optimization of reaction conditions to improve yield and scalability in multi-step syntheses?

Methodological Answer:

- DoE (Design of Experiments): Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) .

- Continuous Flow Chemistry: Implement microreactors for exothermic steps (e.g., amide coupling) to enhance safety and yield .

- Green Chemistry Metrics: Calculate E-factor (waste per product mass) to minimize environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.